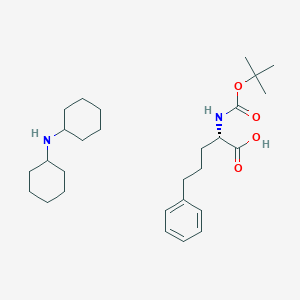

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

Description

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4.C12H23N/c1-16(2,3)21-15(20)17-13(14(18)19)11-7-10-12-8-5-4-6-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,13H,7,10-11H2,1-3H3,(H,17,20)(H,18,19);11-13H,1-10H2/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTRAZOVTEAIRDM-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375925 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113756-89-1 | |

| Record name | N-(tert-Butoxycarbonyl)-5-phenyl-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

-

Substrate : L-Phenylalanine

-

Reagents : Boc₂O (1.2 equiv), triethylamine (TEA, 1.5 equiv)

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

-

Temperature : 0–25°C (room temperature)

-

Duration : 4–6 hours

The reaction proceeds via nucleophilic attack of the amino group on Boc₂O, forming a stable carbamate. Post-reaction, the solvent is evaporated under reduced pressure to yield N-Boc-L-phenylalanine as a viscous oil.

Crystallization of N-Boc-L-Phenylalanine

Crude N-Boc-L-phenylalanine requires crystallization to achieve high purity. The CN112661672A patent details a seed crystal-assisted method to solidify the oily intermediate.

Protocol

-

Seed Crystal Addition : 0.5–1.0 wt% of pre-formed N-Boc-L-phenylalanine (HPLC purity ≥99%) is added to the oil.

-

Standing : Mixture is left at 25°C for 15–24 hours until complete solidification.

-

Pulping : Weak polar solvent (e.g., cyclohexane, diethyl ether) is added at 10:1 (v/w) ratio and agitated for 2 hours.

-

Filtration and Drying : Solids are isolated via vacuum filtration and dried at 60°C under reduced pressure.

Performance Data

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Seed Crystal Purity | 99.3% | 99.5% | 99.3% |

| Yield | 88.7% | 87.5% | 89.8% |

| Final Purity (HPLC) | 99.1% | 99.3% | 99.1% |

| Melting Point | 84–86°C | 84–86°C | 84–86°C |

This method ensures minimal decomposition and enhances stability for long-term storage.

Salt Formation with Dicyclohexylamine

The Boc-protected amino acid is converted to its dicyclohexylamine salt to improve solubility and handling properties.

Procedure

-

Acid-Base Reaction : N-Boc-L-phenylalanine is dissolved in ethyl acetate, and dicyclohexylamine (1.05 equiv) is added dropwise at 0°C.

-

Precipitation : The salt precipitates upon stirring for 1–2 hours.

-

Isolation : Crystals are collected via filtration, washed with cold ethyl acetate, and dried under vacuum.

Optimization Insights

-

Solvent Choice : Ethyl acetate or acetone maximizes yield by balancing solubility and precipitation kinetics.

-

Stoichiometry : Slight excess of dicyclohexylamine ensures complete neutralization of the carboxylic acid.

-

Temperature Control : Maintaining 0–5°C prevents Boc group cleavage during salt formation.

Industrial-Scale Considerations

For large-scale production, the crystallization and salt formation steps are adapted for efficiency:

Flow Microreactor Systems

-

Advantages : Enhanced heat/mass transfer, reduced reaction times, and consistent product quality.

-

Application : Boc protection and salt formation are performed in continuous flow, achieving throughputs of 1–5 kg/hour.

Purification Techniques

-

Recrystallization : Cyclohexane/ethyl acetate (3:1) mixture refines the final salt to ≥99% purity.

-

Lyophilization : Optional for thermolabile batches, though vacuum drying remains standard.

Analytical Characterization

Post-synthesis validation ensures compliance with pharmacopeial standards:

| Technique | Parameters | Outcome |

|---|---|---|

| HPLC | C18 column, 1.0 mL/min, 220 nm | Purity ≥99%, retention time 8.2 min |

| Specific Rotation | [α]²⁰_D = +25.1° (c=1, EtOH) | Confirms enantiomeric purity |

| NMR (¹H) | δ 1.39 (s, 9H, Boc), 7.28–7.33 (m, 5H) | Validates structure |

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate can undergo various types of chemical reactions, including:

Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Oxidation and Reduction Reactions: The phenyl group can participate in oxidation reactions to form phenolic derivatives, while reduction reactions can convert it to cyclohexyl derivatives.

Common Reagents and Conditions

Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Oxidation: Potassium permanganate (KMnO4) in aqueous solution.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

Substitution: Removal of the Boc group yields the free amine.

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C28H46N2O4

- Molecular Weight : 474.69 g/mol

- CAS Number : 919529-74-1

- IUPAC Name : Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate

The compound features a dicyclohexylamine moiety, which contributes to its stability and solubility properties, making it suitable for various chemical reactions.

Medicinal Chemistry Applications

Dicyclohexylamine derivatives have been extensively studied for their potential therapeutic effects. The specific compound is primarily utilized as a protective group in peptide synthesis, particularly in the formation of amino acid derivatives.

Case Study: Peptide Synthesis

In a study published in the Journal of Organic Chemistry, researchers utilized this compound as a protecting group for the synthesis of complex peptides. The protective group allowed for selective reactions without interfering with other functional groups present in the molecule. This method significantly improved yields and purity of the final peptide products .

Synthetic Organic Chemistry

The compound serves as an important building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in creating more complex molecules.

Applications in Synthesis

- Asymmetric Synthesis : The chiral nature of this compound facilitates asymmetric synthesis, allowing chemists to produce enantiomerically pure compounds.

- Formation of Amino Acid Derivatives : The tert-butoxycarbonyl (Boc) group is widely used in the protection of amines during synthetic procedures, thus enabling the formation of amino acid derivatives essential for drug development.

Pharmaceutical Formulations

The compound is also explored for its potential use in pharmaceutical formulations. Its properties allow it to act as an excipient or stabilizer in drug formulations.

Stability Studies

Research has indicated that formulations containing Dicyclohexylamine derivatives exhibit enhanced stability under various storage conditions, making them ideal candidates for long-term pharmaceutical applications .

Mechanism of Action

The mechanism of action of Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate involves the protection of the amine group, which prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This selective protection and deprotection mechanism is crucial in peptide synthesis and other applications where precise control over functional groups is required.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate belongs to a family of dicyclohexylammonium salts of Boc-protected amino acids. Below is a detailed comparison with analogous compounds:

Structural Analogues from and

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate Key Difference: Lacks the phenyl group at the fifth carbon. Implications: Reduced steric hindrance and lipophilicity compared to the phenyl-substituted variant. This may improve solubility in polar solvents but decrease affinity for hydrophobic environments .

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpent-4-enoate Key Difference: Contains a double bond at the fourth carbon (pent-4-enoate). Implications: The unsaturated bond increases rigidity and may alter metabolic stability or reactivity in catalytic hydrogenation reactions .

Boc-N-methyl-L-phenylalanine (dicyclohexylammonium) salt Key Difference: Features an N-methylated amino group and a phenylalanine side chain. The phenylalanine moiety enhances aromatic interactions in peptide assemblies .

Dicyclohexylamine (R)-2-((tert-butoxycarbonyl)amino)-3-cyclopropylpropanoate Key Difference: Cyclopropyl substituent at the third carbon and R-configuration. Implications: The cyclopropane ring introduces ring strain, which may enhance reactivity in ring-opening reactions. The R-configuration alters stereoselectivity in chiral synthesis .

Comparative Data Table

Notes on Nomenclature and Structural Accuracy

A 2023 correction in Research on Chemical Intermediates highlighted the critical importance of precise nomenclature for structurally similar compounds (e.g., distinguishing between "hexylide" and "pentylide" backbones) . This underscores the need for rigorous validation of chemical structures in research to avoid misinterpretation.

Biological Activity

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate, commonly referred to as Boc-Tle-OH, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 113756-89-1

- Molecular Formula : C28H46N2O4

- Molecular Weight : 474.69 g/mol

- Purity : ≥ 95%

The compound is characterized by a dicyclohexylamine moiety and a tert-butoxycarbonyl group, which are significant for its biological interactions.

Dicyclohexylamine derivatives have been studied for their role as inhibitors of various enzymes and receptors. Specifically, they may act as diacylglycerol acyltransferase inhibitors, which are crucial in lipid metabolism and signaling pathways . The presence of the tert-butoxycarbonyl group enhances the compound's stability and solubility, facilitating its biological activity.

Pharmacological Effects

- Antitumor Activity : Preliminary studies suggest that Boc-Tle-OH may exhibit antitumor properties. It has been evaluated in various cancer cell lines, showing potential cytotoxic effects.

- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical models, indicating a possible role in treating inflammatory disorders.

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that Boc-Tle-OH can inhibit cell proliferation in specific cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

- Animal Models : Animal studies have provided insights into the pharmacokinetics and bioavailability of Boc-Tle-OH, revealing favorable absorption profiles and distribution patterns that support its therapeutic use.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Cytotoxicity in cancer cell lines | |

| Neuroprotection | Reduced neuronal apoptosis | |

| Anti-inflammatory | Decreased cytokine production |

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that typically include:

- Formation of the dicyclohexylamine derivative.

- Coupling with the tert-butoxycarbonyl amino acid.

These synthetic routes are crucial for producing analogs with enhanced biological activity or specificity.

Q & A

Q. What are the recommended synthetic methodologies for preparing Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-5-phenylpentanoate?

Methodological Answer: The synthesis typically involves coupling a Boc-protected amino acid derivative with dicyclohexylamine. A common approach uses Dicyclohexylcarbodiimide (DCC) as a coupling agent in a dichloromethane (CH₂Cl₂)/DMF solvent system at 0°C, followed by room-temperature stirring. Post-reaction purification via column chromatography (e.g., hexane/Et₂O) is critical to isolate the product. For example, yields of ~37% have been reported using this method, with residual starting materials requiring careful separation .

Q. How should researchers confirm the structural integrity and purity of this compound?

Methodological Answer: Key analytical techniques include:

- ¹H/¹³C NMR : To verify stereochemistry and functional groups (e.g., tert-butyl, phenyl, and cyclohexyl signals).

- IR Spectroscopy : Confirms the presence of carbonyl (Boc group) and amine stretches.

- Mass Spectrometry (ESI/HRMS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity, especially if chiral columns are used to detect racemization.

Referencing spectral data from prior syntheses (e.g., δ 1.4 ppm for Boc tert-butyl protons) ensures consistency .

Q. What storage conditions are optimal for maintaining stability?

Methodological Answer: The compound is air-sensitive and should be stored under nitrogen or argon at ambient temperatures. Moisture-free environments are essential to prevent Boc-group hydrolysis. Long-term storage in amber vials at –20°C is recommended for lab-scale quantities .

Advanced Research Questions

Q. How can contradictory reports about catalytic efficiency in dicyclohexylamine-based systems be resolved?

Methodological Answer: Contradictions often arise from variations in catalyst supports (e.g., niobic acid vs. palladium/carbon) or reaction conditions (e.g., hydrogen pressure, solvent polarity). Researchers should:

Q. What experimental strategies minimize racemization during stereospecific derivatization?

Methodological Answer:

- Low-temperature coupling : Perform reactions at 0°C to reduce thermal racemization.

- Chiral auxiliaries : Introduce temporary protecting groups (e.g., Fmoc) to stabilize the stereocenter.

- In situ monitoring : Use chiral HPLC or circular dichroism (CD) to track enantiomeric excess during synthesis.

For example, maintaining pH < 7 during Boc deprotection prevents amine protonation-induced racemization .

Q. How should researchers assess nitrosamine formation risks despite conflicting literature?

Methodological Answer: Although dicyclohexylamine itself does not form nitrosamines under standard conditions (unlike secondary amines), evaluate:

- Reaction matrices : Test for nitrosating agents (e.g., nitrites) in buffers or reagents.

- Accelerated stability studies : Expose the compound to nitrosation-promoting conditions (pH 4–6, NaNO₂) and analyze via LC-MS/MS.

- Comparative toxicology : Cross-reference with structurally similar amines (e.g., diphenylamine) known to form cytotoxic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.